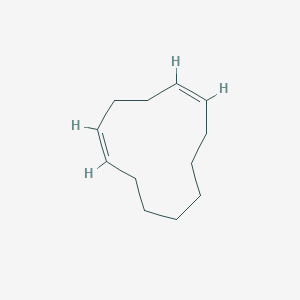
1,5-Cyclododecadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Cyclododecadiene (CDD) is a chemical compound that belongs to the family of cyclic hydrocarbons. It is an unsaturated bicyclic hydrocarbon that consists of a 12-carbon ring with two double bonds. CDD has been extensively studied for its potential use in various scientific research applications, including as a starting material for the synthesis of high-performance polymers, as a precursor for the production of fragrances, and as a building block for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 1,5-Cyclododecadiene is not well understood. However, it is believed that 1,5-Cyclododecadiene acts by inhibiting the activity of specific enzymes or proteins, which are involved in various biochemical and physiological processes. 1,5-Cyclododecadiene has been shown to exhibit antitumor activity against several cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
Biochemical and Physiological Effects
1,5-Cyclododecadiene has been shown to exhibit several biochemical and physiological effects. It has been shown to have antitumor activity, as well as antibacterial and antifungal activity. 1,5-Cyclododecadiene has also been shown to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,5-Cyclododecadiene in lab experiments is its high purity and stability. 1,5-Cyclododecadiene is also readily available and relatively inexpensive. However, one of the main limitations of using 1,5-Cyclododecadiene in lab experiments is its potential toxicity. 1,5-Cyclododecadiene has been shown to be toxic to several cell lines, and its use should be carefully monitored.
Future Directions
There are several future directions for the use of 1,5-Cyclododecadiene in scientific research. One potential application is in the synthesis of new high-performance polymers with unique properties. 1,5-Cyclododecadiene can also be used as a starting material for the synthesis of new fragrances with improved stability and longevity. Additionally, 1,5-Cyclododecadiene can be used as a building block for the synthesis of new bioactive compounds with improved efficacy and specificity. Further research is needed to fully understand the potential applications of 1,5-Cyclododecadiene in various fields of scientific research.
Conclusion
In conclusion, 1,5-Cyclododecadiene is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It can be synthesized using several methods and has been shown to exhibit several biochemical and physiological effects. While there are advantages and limitations to using 1,5-Cyclododecadiene in lab experiments, there are several future directions for its use in various fields of scientific research.
Synthesis Methods
1,5-Cyclododecadiene can be synthesized using several methods, including catalytic hydrogenation of cyclododecatriene, dehydrogenation of cyclododecanol, and cyclization of cyclododecanone. The most commonly used method for the synthesis of 1,5-Cyclododecadiene is the catalytic hydrogenation of cyclododecatriene, which involves the use of a palladium catalyst and hydrogen gas.
Scientific Research Applications
1,5-Cyclododecadiene has been widely used in scientific research for its potential application in various fields. One of the most significant applications of 1,5-Cyclododecadiene is in the synthesis of high-performance polymers, such as polyimides and polyesters. 1,5-Cyclododecadiene can also be used as a precursor for the production of fragrances, such as musk and ambergris. Additionally, 1,5-Cyclododecadiene can be used as a building block for the synthesis of bioactive compounds, such as anticancer agents and antibiotics.
properties
CAS RN |
19428-99-0 |
|---|---|
Product Name |
1,5-Cyclododecadiene |
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
(1Z,5Z)-cyclododeca-1,5-diene |
InChI |
InChI=1S/C12H20/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7,9H,3-6,8,10-12H2/b2-1-,9-7- |
InChI Key |
KEMUGHMYINTXKW-NQOXHWNZSA-N |
Isomeric SMILES |
C1CC/C=C\CC/C=C\CCC1 |
SMILES |
C1CCCC=CCCC=CCC1 |
Canonical SMILES |
C1CCCC=CCCC=CCC1 |
synonyms |
(1E,5Z)-1,5-Cyclododecadiene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



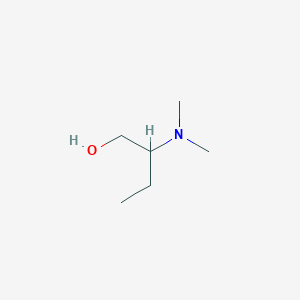
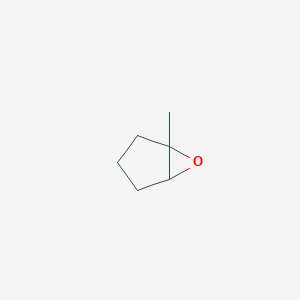
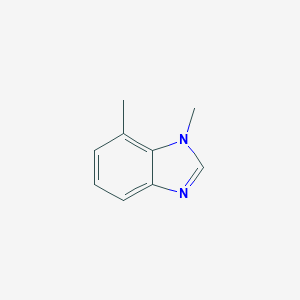

![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)

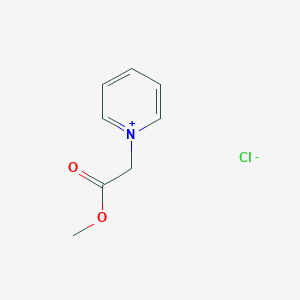
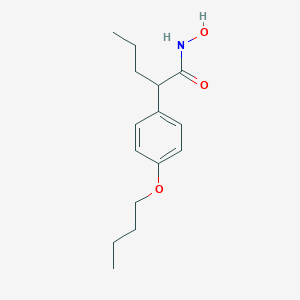

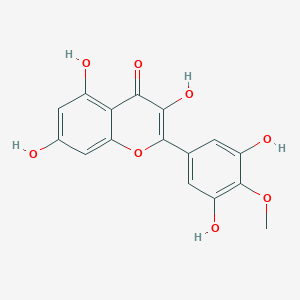
![2-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B94735.png)


